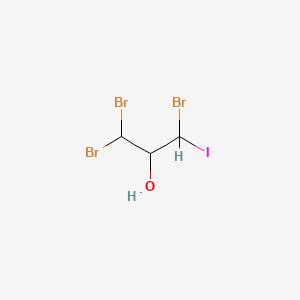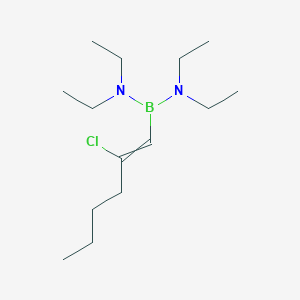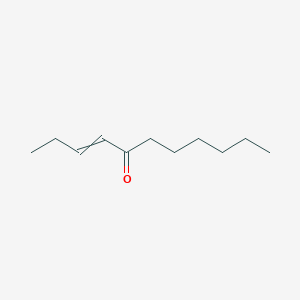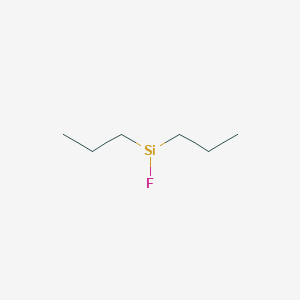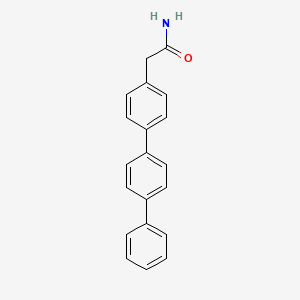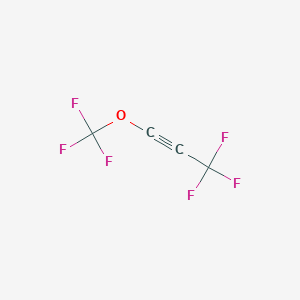
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is a fluorinated organic compound with the molecular formula C4F6O This compound is characterized by the presence of both trifluoromethyl and trifluoromethoxy groups attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne typically involves the reaction of trifluoromethylated precursors under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium fluoride (KF) to introduce the trifluoromethyl group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethylated ketones or acids.
Reduction: Reduction reactions may yield trifluoromethylated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug discovery, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne exerts its effects involves interactions with molecular targets through its trifluoromethyl and trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropyne: Similar in structure but lacks the trifluoromethoxy group.
Trifluoromethylacetylene: Another fluorinated alkyne with similar reactivity but different functional groups.
Hexafluoropropylene oxide: Contains multiple fluorine atoms and an oxygen atom but differs in its overall structure and reactivity.
Uniqueness
3,3,3-Trifluoro-1-(trifluoromethoxy)prop-1-yne is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
63904-24-5 |
|---|---|
Molecular Formula |
C4F6O |
Molecular Weight |
178.03 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(trifluoromethoxy)prop-1-yne |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2-11-4(8,9)10 |
InChI Key |
AMWYNCNQCAJJEE-UHFFFAOYSA-N |
Canonical SMILES |
C(#COC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
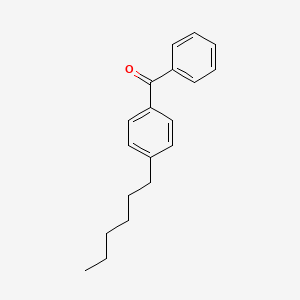
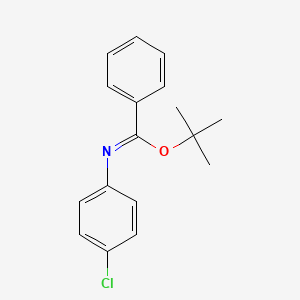
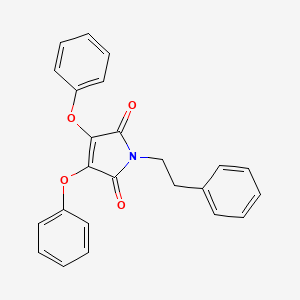
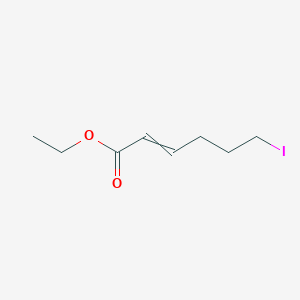
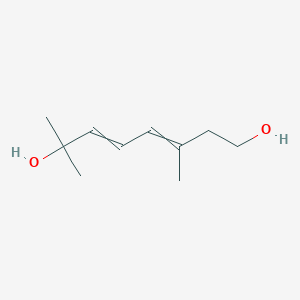

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
